2-Imino-8-methyl-10-oxo-1-phenethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (furan-2-ylmethyl)-amide
Description
2-Imino-8-methyl-10-oxo-1-phenethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (furan-2-ylmethyl)-amide is a heterocyclic compound featuring a triaza-anthracene core with multiple functional modifications. Key structural elements include:
- A phenethyl group at the 1-position, providing aromatic bulk.
- A furan-2-ylmethyl amide substituent at the 3-carboxylic acid position, introducing oxygen-containing heterocyclic character.
- An imino group and methyl substituent at the 2- and 8-positions, respectively, influencing electronic properties and steric interactions.
Properties
Molecular Formula |
C26H23N5O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-17-7-5-12-31-23(17)29-24-21(26(31)33)15-20(25(32)28-16-19-10-6-14-34-19)22(27)30(24)13-11-18-8-3-2-4-9-18/h2-10,12,14-15,27H,11,13,16H2,1H3,(H,28,32) |
InChI Key |
AINLDDVHMMTZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Modifications
Aromatic vs. Heterocyclic Substituents
- Phenethyl vs.
- Phenethyl vs. Pyridin-3-ylmethyl (Analog 3) : Replacing phenethyl with a pyridine ring introduces a basic nitrogen, which may alter pH-dependent solubility and hydrogen-bonding interactions with biological targets .
Amide vs. Carbonitrile (Analog 2)
- The substitution of the amide group with a carbonitrile in Analog 2 removes hydrogen-bonding capacity while introducing a strong electron-withdrawing group. This change could reduce binding affinity to targets requiring polar interactions but improve metabolic stability .
Furan-2-ylmethyl vs. Tetrahydrofuran-2-ylmethyl (Analog 2)
- This modification may reduce interactions with hydrophobic binding pockets .
Methodological Considerations for Comparison
Structural similarity assessment, as highlighted in , is critical for virtual screening and drug design. Key approaches include:
- 2D/3D Descriptor Analysis: Comparing topological polar surface area (TPSA), logP, and hydrogen-bond donors/acceptors.
- Pharmacophore Modeling: Identifying shared interaction features (e.g., the imino group’s role in hydrogen bonding).
- Dissimilarity-Driven Diversity Screening: Prioritizing analogs like Analog 2 to explore novel bioactivity profiles .
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